methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the adamantyl-tetrazole intermediate: This involves the reaction of 2-adamantylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.
Introduction of the ethoxy-oxoethyl group: This step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Formation of the thiophene carboxylate: The final step involves the reaction of the intermediate with methyl thiophene-2-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: This compound shares some structural similarities but lacks the adamantyl and tetrazole groups.
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: These compounds have similar functional groups but differ in the core structure.
Uniqueness
Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate is unique due to the combination of the adamantyl, tetrazole, and thiophene carboxylate moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27N5O4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 3-[5-[2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O4S/c1-3-30-17(27)11-22-21(14-7-12-6-13(9-14)10-15(21)8-12)20-23-24-25-26(20)16-4-5-31-18(16)19(28)29-2/h4-5,12-15,22H,3,6-11H2,1-2H3 |
InChI Key |
GDMJMTILMVXRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=C(SC=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.